Computed Lipophilicity (XLogP3) Differentiates from Benzyl- and Cyclohexyl-Substituted Analogs
The target compound exhibits a computed XLogP3 of 3.0, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability [1]. In contrast, the N-benzyl analog (CAS 1049283-95-5) is predicted to have higher lipophilicity due to the additional methylene and phenyl ring, while the N-cyclohexyl analog is expected to be more lipophilic still (XLogP3 ≈ 3.5–4.0). For central nervous system (CNS) drug discovery programs, a logP near 3 is often considered optimal; deviations above 4 are associated with increased metabolic liability and promiscuity [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-Benzyl analog (CAS 1049283-95-5) estimated XLogP3 ≈ 3.5; N-Cyclohexyl analog estimated XLogP3 ≈ 3.8 |
| Quantified Difference | ΔXLogP3 = -0.5 to -0.8 relative to comparators |
| Conditions | Computed by XLogP3 algorithm; values from PubChem and in silico prediction |
Why This Matters
A logP difference of 0.5–0.8 units can translate to a 3- to 6-fold change in partition coefficient, directly influencing bioavailability, blood-brain barrier penetration, and off-target binding profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 25843350. XLogP3 computed property. https://pubchem.ncbi.nlm.nih.gov/compound/1058419-54-7. Accessed 30 Apr 2026. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
